![molecular formula C6H11Cl2F2N3 B15291174 [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride: is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a radical process, which is crucial for functionalizing the pyrazole ring.
Final Conversion to Dihydrochloride Salt: The final step involves converting the intermediate compound to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using catalysts like nanoscale titanium dioxide for catalytic esterification, which enhances reaction yield and reduces reaction time .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is a methyl-substituted pyrazole.
Substitution: The major products are halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Heterocycles: The compound is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology:
Antifungal Agents: It has been studied for its antifungal activity, particularly in the form of amides.
Medicine:
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry:
Mecanismo De Acción
The mechanism of action of [3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, in its antifungal application, it inhibits succinate dehydrogenase, disrupting the mitochondrial respiration chain and leading to the death of fungal cells . The compound’s difluoromethyl group plays a crucial role in its binding affinity and specificity to the target enzyme.
Propiedades
Fórmula molecular |
C6H11Cl2F2N3 |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C6H9F2N3.2ClH/c1-11-3-4(2-9)5(10-11)6(7)8;;/h3,6H,2,9H2,1H3;2*1H |
Clave InChI |
DLXXWZIWGDXKRJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(F)F)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


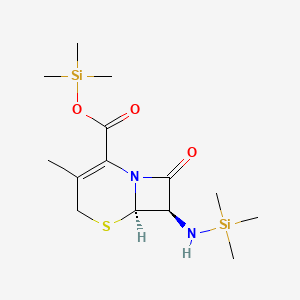
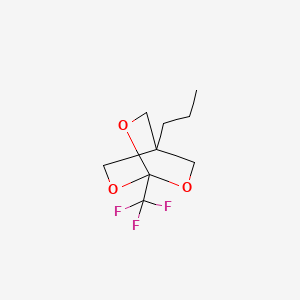
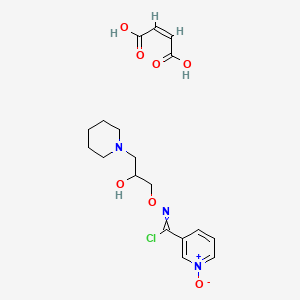

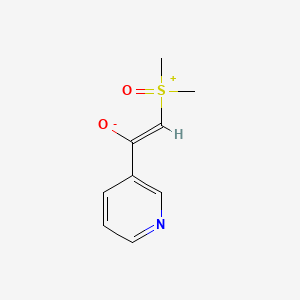

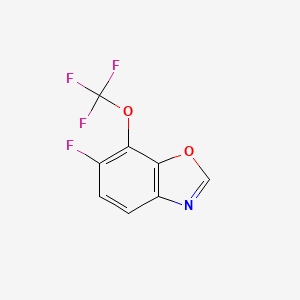

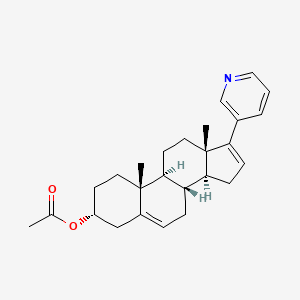
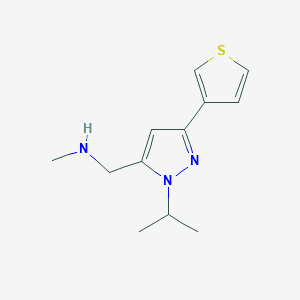
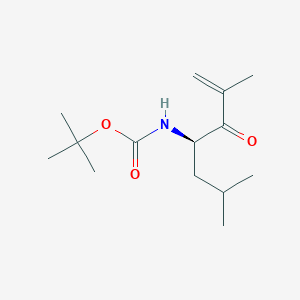
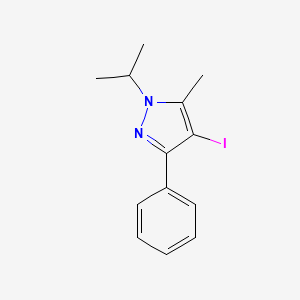

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
